XtalFluor-E, chemically identified as (diethylamino)difluorosulfonium tetrafluoroborate, is a bench-stable, crystalline deoxofluorinating agent widely utilized in pharmaceutical and fine chemical synthesis [1]. Designed as a direct replacement for volatile, highly hazardous liquid aminosulfur trifluorides, it efficiently converts alcohols to alkyl fluorides and carbonyls to gem-difluorides [2]. From a procurement perspective, XtalFluor-E is prioritized for its solid-state stability, lack of explosive distillation requirements, and compatibility with standard laboratory equipment, making it a critical reagent for safe, scalable fluorination campaigns [1].
Substituting XtalFluor-E with legacy liquid fluorinating agents like DAST or Deoxo-Fluor introduces severe process hazards and significant yield penalties [1]. DAST is notoriously prone to violent exothermic decomposition at elevated temperatures and requires hazardous distillation for purification. Furthermore, legacy reagents rapidly generate volatile, highly toxic, and corrosive free hydrogen fluoride (HF) upon use or moisture exposure, necessitating specialized PTFE or Hastelloy reactors [1]. Chemically, DAST and Deoxo-Fluor frequently drive unwanted dehydration pathways during deoxofluorination, leading to olefinic side products that reduce the yield of the target fluorinated compound and severely complicate downstream chromatographic isolation [2].
Accelerated rate calorimetry (ARC) and differential scanning calorimetry (DSC) demonstrate that XtalFluor-E possesses a vastly superior safety margin compared to legacy liquid reagents [2]. While DAST and Deoxo-Fluor decompose at 140°C, XtalFluor-E remains stable up to 215°C [1]. More importantly, the decomposition of XtalFluor-E releases significantly less energy, mitigating the explosive risks associated with DAST [2].
| Evidence Dimension | Decomposition onset temperature and enthalpy (ΔH) |
| Target Compound Data | Onset at 215°C; ΔH = -661 J/g |
| Comparator Or Baseline | DAST (Onset at 140°C; ΔH = -1700 J/g) and Deoxo-Fluor (Onset at 140°C; ΔH = -1100 J/g) |
| Quantified Difference | 75°C higher decomposition onset and 61% less exothermic energy release compared to DAST. |
| Conditions | Differential scanning calorimetry (DSC) and accelerated rate calorimetry (ARC) safety profiling. |
Enables safe scale-up, bulk procurement, and storage without the catastrophic explosion risks inherent to liquid aminosulfur trifluorides.
During the deoxofluorination of ketones, legacy reagents frequently cause competitive elimination, yielding unwanted vinyl fluorides. In the fluorination of 4-tert-butylcyclohexanone, XtalFluor-E (promoted by Et3N·2HF) produced the desired gem-difluoride in a 91% yield with an exceptional 62:1 ratio over the elimination byproduct[1]. In stark contrast, Deoxo-Fluor yielded a 5:1 ratio, and DAST yielded a highly contaminated 2:1 ratio [1].
| Evidence Dimension | Product-to-byproduct ratio (gem-difluoride vs. vinyl fluoride) |
| Target Compound Data | 62:1 ratio (91% overall yield) |
| Comparator Or Baseline | Deoxo-Fluor (5:1 ratio) and DAST (2:1 ratio) |
| Quantified Difference | Up to a 31-fold improvement in chemoselectivity against olefin formation compared to DAST. |
| Conditions | Deoxofluorination of 4-tert-butylcyclohexanone using Et3N·2HF promoter. |
Drastically reduces the need for complex chromatographic purification to remove structurally similar olefinic impurities, lowering overall manufacturing costs.
A major procurement barrier for DAST and Deoxo-Fluor is their rapid generation of highly corrosive free hydrogen fluoride (HF), which etches glass and degrades standard equipment [1]. XtalFluor-E circumvents this by operating as a 'fluoride-starved' system that generates tetrafluoroboric acid (HBF4) rather than free HF [2]. This fundamental mechanistic shift completely eliminates the corrosive fuming associated with legacy reagents[1].
| Evidence Dimension | Generation of corrosive free HF during reaction and storage |
| Target Compound Data | Generates HBF4; zero free HF generation |
| Comparator Or Baseline | DAST and Deoxo-Fluor (Rapid generation of volatile, glass-etching free HF) |
| Quantified Difference | Binary elimination of free HF generation. |
| Conditions | Standard laboratory or industrial deoxofluorination conditions. |
Allows reactions to be run in standard borosilicate glassware, eliminating the need to procure expensive Hastelloy or PTFE-lined reactors.
Due to its high decomposition onset (215°C) and low exothermic energy release, XtalFluor-E is the reagent of choice for scaling up the synthesis of fluorinated active pharmaceutical ingredients (APIs). It replaces DAST in environments where explosive thermal runaway cannot be risked [1].
In workflows requiring the conversion of sterically hindered cyclic ketones to gem-difluorides, XtalFluor-E drastically outperforms legacy reagents by suppressing vinyl fluoride elimination byproducts, making it ideal for late-stage functionalization where chromatographic separation is difficult [1].
For contract research organizations (CROs) and academic labs lacking specialized PTFE-lined or Hastelloy reactors, XtalFluor-E allows advanced deoxofluorination to be performed safely in standard glass vessels, as it does not generate glass-etching free HF [2].
Corrosive;Acute Toxic